4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile
Overview
Description
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile is a useful research compound. Its molecular formula is C12H7N5O and its molecular weight is 237.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the compound has shown significant inhibitory activity . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that pyrazolo[3,4-d]pyrimidines can present two isomeric structures , which might influence different biochemical pathways. More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
It’s known that the compound has shown significant inhibitory activity . The specific molecular and cellular effects are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that is essential for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the inhibition of CDK2 by this compound results in the downregulation of cyclin A and cyclin E, which are critical for the progression of the cell cycle . Additionally, it has been shown to influence gene expression by modulating the activity of transcription factors involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active site of CDK2, where it forms hydrogen bonds with residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets and ultimately leading to cell cycle arrest . Additionally, the compound has been shown to induce apoptosis by activating caspases, which are enzymes involved in the execution phase of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction can influence the compound’s localization and accumulation within tissues, affecting its therapeutic efficacy . Additionally, binding to serum proteins can impact the compound’s distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments . Additionally, the presence of targeting signals within the compound’s structure can facilitate its transport to organelles such as the nucleus or mitochondria .
Properties
IUPAC Name |
4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O/c13-5-8-1-3-9(4-2-8)17-11-10(6-16-17)12(18)15-7-14-11/h1-4,6-7H,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAGNHWOYLXOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.